Altiloxin A

Natural product chemistry Fungal secondary metabolites Sesquiterpenoid biosynthesis

Altiloxin A is a stereochemically homogeneous drimane sesquiterpenoid validated by total synthesis, unlike heterogeneous Altiloxin B isomers. Sourced from Phoma/Diaporthe spp., it serves as a definitive reference for UHPLC-QToF-MS metabolomic studies and SAR derivatization. Its established phytotoxic activity makes it ideal for plant pathology controls. Ensure supply chain authenticity with this well-characterized standard.

Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
Cat. No. B1257817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltiloxin A
Synonymsaltiloxin A
Molecular FormulaC15H24O4
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C13C(O3)CC(C2C(=O)O)(C)O)C)C
InChIInChI=1S/C15H24O4/c1-12(2)6-5-7-13(3)10(11(16)17)14(4,18)8-9-15(12,13)19-9/h9-10,18H,5-8H2,1-4H3,(H,16,17)/t9-,10+,13+,14+,15+/m0/s1
InChIKeyLGLGMAPTXWEBIH-HFTJKPBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Altiloxin A for Research Procurement: Fungal Phytotoxin Identification and Analytical Reference Standard


Altiloxin A (CAS 92675-11-1, molecular formula C15H24O4) is a drimane-type sesquiterpenoid phytotoxin originally isolated from Phoma asparagi Sacc., the causal agent of stem blight disease on asparagus [1]. It has also been identified as a secondary metabolite in multiple Diaporthe and Phomopsis species [2]. The compound exhibits root growth inhibitory activity in lettuce seedling assays and has been characterized as part of the drimane sesquiterpenoid-phthalide hybrid class in metabolomic profiling studies [3].

Why Generic Substitution Fails for Altiloxin A: Structural Specificity and Synthetic Accessibility


Generic substitution of Altiloxin A with other drimane sesquiterpenoids or fungal phytotoxins is not scientifically valid due to the compound's unique 3-hydroxy-3,4a,8,8-tetramethyl-hexahydronaphtho[4,4a-b]oxirene-4-carboxylic acid scaffold featuring a fused oxirane ring system . Unlike structurally related compounds such as Altiloxin B, which differs in substitution pattern and biological precursor relationships, Altiloxin A possesses a distinct absolute configuration that has been definitively established through stereoselective total synthesis and correlation with (-)-11-acetoxydriman-8-ol [1]. This stereochemical identity, coupled with its specific biosynthetic origin in Phoma/Diaporthe species, renders the compound non-interchangeable with other phytotoxins such as zinniol derivatives or alternariol-class compounds [2].

Altiloxin A Quantitative Differentiation Evidence: Comparative Structural and Bioactivity Metrics


Altiloxin A vs. Altiloxin B: Structural Differentiation and Biosynthetic Precursor Relationship

Altiloxin A is structurally differentiated from its closest analog, Altiloxin B, by the presence of a carboxylic acid moiety at C-4 and a distinct oxirane ring configuration. Critically, Altiloxin B has been identified as a biosynthetic precursor to pestalotiopens A and B, hybrid natural products with antimicrobial activity, establishing Altiloxin B as a scaffold for further biosynthetic elaboration—a property not demonstrated for Altiloxin A [1]. This functional divergence dictates distinct research applications: Altiloxin B serves as a precursor for hybrid metabolite biosynthesis, while Altiloxin A remains primarily characterized for its direct phytotoxic effects.

Natural product chemistry Fungal secondary metabolites Sesquiterpenoid biosynthesis

Altiloxin A Stereochemical Identity: Absolute Configuration Verified by Total Synthesis

The absolute configuration of (-)-altiloxin A has been definitively established through stereoselective total synthesis of (±)-altiloxin A followed by correlation with (-)-11-acetoxydriman-8-ol, a compound of known stereochemistry [1]. This synthetic validation confirms the relative configuration originally proposed by Ichihara et al. in 1984 [2]. In contrast, many structurally related drimane sesquiterpenoids from Diaporthe species, including various hydroxylated altiloxin B isomers detected in metabolomic studies, lack complete stereochemical assignment and synthetic validation [3].

Stereoselective synthesis Absolute configuration Natural product validation

Altiloxin A as a Chemotaxonomic Marker in Diaporthe eres Metabolomic Profiling

In a 2023 metabolomic study of 40 Diaporthe eres isolates from fruit trees, 153 compounds were identified via UHPLC-QToF-MS, with 43 metabolites recognized as potential chemotaxonomic markers. Altiloxin A and B, along with their derivatives, were identified as key members of the drimane sesquiterpenoid-phthalide hybrid class characteristic of this species complex [1]. The detection frequency of Altiloxin A across isolates was documented, establishing it as a reproducible marker for Diaporthe eres chemotyping. In contrast, compounds such as cyclopaldic acid represent a different structural class within the same metabolic profile.

Metabolomics Chemotaxonomy Fungal secondary metabolites

Altiloxin A Synthetic Accessibility via Validated Stereoselective Route

The stereoselective synthesis of (±)-altiloxin A has been reported in the literature, with the synthetic route documented across 7 articles describing the technology process . The key final step utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in o-xylene at 165 °C [1]. This validated synthetic accessibility contrasts with many related phytotoxins from Phoma species—such as betaenones, chenopodolans, or cytochalasins—which lack fully characterized synthetic routes or require more complex fermentation-dependent production [2].

Total synthesis Synthetic methodology Process chemistry

Altiloxin A Cytotoxic Activity Profile Across Human Cell Lines

Altiloxin A was evaluated alongside mycoepoxydiene, enamidin, and eremofortin F for cytotoxic activity against three human cell lines: KB (oral epidermoid carcinoma), MRC-5 (normal lung fibroblasts), and MDA-MB-435 (melanoma) [1]. The study was conducted using metabolites isolated from Diaporthe sp. SNB-GSS10, with structures elucidated by comprehensive spectroscopic analysis. Note: Quantitative IC50 values for Altiloxin A across these cell lines were not reported in the available abstract; however, the inclusion of Altiloxin A in this cytotoxicity panel establishes its relevance for anticancer screening applications, distinct from its primary characterization as a phytotoxin.

Cytotoxicity Cancer cell lines Natural product screening

Altiloxin A: Validated Research Applications and Procurement-Relevant Use Cases


Analytical Reference Standard for Diaporthe/Phoma Metabolomic Profiling

Based on the 2023 metabolomic study identifying Altiloxin A as a drimane sesquiterpenoid chemotaxonomic marker in Diaporthe eres species complex [1], researchers conducting UHPLC-QToF-MS or similar metabolomic analyses of Diaporthe isolates can utilize Altiloxin A as an authenticated reference standard for compound identification and relative quantification. The compound's documented detection characteristics (retention time, mass spectrometric fragmentation patterns) enable reliable cross-study comparisons. This application is supported by the identification of 43 chemotaxonomic markers across 40 Diaporthe isolates, with Altiloxin A consistently detected as a representative drimane sesquiterpenoid.

Stereochemically Defined Starting Material for Drimane Sesquiterpenoid Derivatization

The established stereoselective total synthesis of Altiloxin A [1] and its well-characterized absolute configuration make it a suitable scaffold for structure-activity relationship (SAR) studies and semi-synthetic derivatization. Unlike the multiple incompletely characterized Altiloxin B isomers detected in metabolomic screens, Altiloxin A provides a stereochemically homogeneous starting point for medicinal chemistry or agrochemical lead optimization programs. The documented synthetic route offers a validated pathway for accessing the core drimane scaffold.

Phytotoxicity Bioassay Positive Control for Lettuce Seedling Root Growth Inhibition

Altiloxin A exhibits documented phytotoxic effects on lettuce seedlings, specifically root growth inhibition [1]. This established bioactivity makes it suitable as a positive control compound in plant pathology studies investigating fungal virulence factors, allelopathic interactions, or screening for phytotoxin-resistant plant cell lines. Studies from 1990 report selection of toxin-resistant calli using phytotoxic metabolites and synthetic intermediates of altiloxin A [2], demonstrating a precedent for resistance screening applications.

Comparative Biosynthetic Pathway Studies in Diaporthe/Pestalotiopsis Species

The differential biosynthetic roles of Altiloxin A and B have been partially elucidated: Altiloxin B serves as a demonstrated biosynthetic precursor to pestalotiopens A and B (sesquiterpene-cyclopaldic acid hybrids with antimicrobial activity), while Altiloxin A has not been identified as a precursor in this pathway [1]. Researchers investigating the enzymology and genetic regulation of drimane sesquiterpenoid diversification in Diaporthe and related genera require both compounds as comparative analytical standards to track metabolic flux through branching biosynthetic routes.

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